Methyl 4-amino-2,5-dichlorobenzoate chemical properties
Methyl 4-amino-2,5-dichlorobenzoate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Profile of Methyl 4-amino-2,5-dichlorobenzoate
Executive Summary
Methyl 4-amino-2,5-dichlorobenzoate (CAS No. 1449239-00-2) is a halogenated aromatic amine derivative with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of pharmaceutical and materials science research.[1][2] Its trifunctional nature—possessing a nucleophilic amino group, an ester moiety amenable to transformation, and a dichlorinated benzene ring suitable for cross-coupling reactions—makes it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its known and predicted chemical properties, a logical synthetic approach, its reactivity profile, and essential safety considerations. Due to the compound's specialized nature, publicly available experimental data is limited; therefore, this document synthesizes information from established chemical principles and data from structurally analogous compounds to provide a robust and scientifically grounded profile for researchers, scientists, and drug development professionals.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental identity and physical characteristics. These properties govern its behavior in both storage and reaction conditions.
Chemical Structure
The molecular structure of Methyl 4-amino-2,5-dichlorobenzoate is defined by a central benzene ring substituted with a methyl ester group at position 1, an amino group at position 4, and chlorine atoms at positions 2 and 5.
Identification and Core Properties
Summarizing the key identifiers and quantitative data provides a quick reference for laboratory use. While experimentally determined values for properties like melting and boiling points are not widely published, the molecular formula and weight are definitive.
| Property | Value | Source |
| IUPAC Name | Methyl 4-amino-2,5-dichlorobenzoate | N/A |
| CAS Number | 1449239-00-2 | [1][2] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [1][2] |
| Molecular Weight | 220.05 g/mol | [1][2][3][4] |
| Appearance | Solid (Predicted) | N/A |
| Melting Point | Not available | [2] |
| Boiling Point | Not available | [2] |
| Solubility | Soluble in various organic solvents (Predicted) | [5] |
Synthesis and Reactivity
Understanding how a molecule is synthesized and how it behaves in chemical reactions is paramount for its application in constructing more complex target molecules.
Proposed Synthetic Pathway: Fischer Esterification
The most direct and logical approach for synthesizing Methyl 4-amino-2,5-dichlorobenzoate is the Fischer esterification of its corresponding carboxylic acid precursor, 4-amino-2,5-dichlorobenzoic acid. This acid-catalyzed reaction with methanol is a fundamental and reliable transformation in organic chemistry. The causality for this choice rests on the high efficiency and atom economy of the reaction, where methanol acts as both the solvent and the reagent, driven to completion by the removal of the water byproduct or the use of a large excess of alcohol.
Experimental Protocol: A Generalized Approach
This protocol is a self-validating system based on established methods for analogous compounds.[5][6] The success of the reaction is monitored by Thin Layer Chromatography (TLC) and confirmed by the purification and characterization of the final product.
Objective: To synthesize Methyl 4-amino-2,5-dichlorobenzoate from 4-amino-2,5-dichlorobenzoic acid.
Materials:
-
4-amino-2,5-dichlorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-amino-2,5-dichlorobenzoic acid (1.0 eq).
-
Reagent Addition: Add a significant excess of anhydrous methanol to serve as both reagent and solvent.
-
Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) to the stirring suspension. The choice of a strong protic acid is critical to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC, observing the consumption of the starting material.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing an ice-cold saturated solution of sodium bicarbonate. This step is crucial to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure Methyl 4-amino-2,5-dichlorobenzoate.
Reactivity Profile
The compound's utility stems from the distinct reactivity of its three functional groups, allowing for selective chemical modifications.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. It should feature three distinct signals:
-
A singlet integrating to 3H in the δ 3.8-4.0 ppm range, corresponding to the methyl ester (-OCH₃) protons.[7]
-
A broad singlet integrating to 2H, corresponding to the amino (-NH₂) protons. Its chemical shift can vary but is typically found downfield.
-
Two singlets, each integrating to 1H, in the aromatic region (δ 6.5-8.0 ppm). These correspond to the two non-equivalent protons on the benzene ring. The proton at C3 (between the two chlorine atoms) will likely be further downfield than the proton at C6.
-
-
¹³C NMR: The carbon NMR spectrum should show 8 distinct signals, corresponding to each unique carbon atom in the molecule. Predicted chemical shifts, based on analogous structures, would be approximately:[8]
-
C=O (ester): ~165-167 ppm
-
Aromatic C-N: ~145-150 ppm
-
Aromatic C-Cl: ~125-135 ppm
-
Aromatic C-H: ~110-130 ppm
-
Aromatic C-COOCH₃: ~120-130 ppm
-
-OCH₃: ~52 ppm
-
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the key functional groups present in the molecule.
| Functional Group | Expected Absorption Band (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3300 - 3500 (two bands) | Symmetric & Asymmetric Stretch |
| C-H (Aromatic) | 3000 - 3100 | Stretch |
| C-H (Methyl) | 2850 - 3000 | Stretch |
| C=O (Ester) | 1700 - 1725 | Stretch |
| C=C (Aromatic) | 1500 - 1600 | Stretch |
| C-O (Ester) | 1100 - 1300 | Stretch |
| C-Cl (Aryl Halide) | 1000 - 1100 | Stretch |
Source: Inferred from spectral data of similar compounds.[9][10][11]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and characteristic fragmentation patterns. For Methyl 4-amino-2,5-dichlorobenzoate, the electron ionization (EI-MS) spectrum is expected to show:
-
Molecular Ion (M⁺): A prominent peak at m/z 219 (for ³⁵Cl isotopes).
-
Isotopic Pattern: A distinctive cluster of peaks for the molecular ion due to the two chlorine atoms: M⁺ (m/z 219), M+2 (m/z 221), and M+4 (m/z 223) in an approximate ratio of 9:6:1, which is a definitive signature for a dichlorinated compound.
Applications in Research and Development
The true value of Methyl 4-amino-2,5-dichlorobenzoate lies in its role as a versatile synthetic intermediate.
-
Pharmaceutical Synthesis: The amino group can be used as a handle for building amide bonds, sulfonamides, or for diazotization followed by Sandmeyer reactions. The dichlorinated ring allows for selective functionalization via transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of complex drug candidates.[5][12]
-
Fine Chemicals and Materials Science: It can serve as a precursor for dyes, pigments, and specialty polymers where the specific substitution pattern imparts desired electronic or photophysical properties.[13][14]
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1449239-00-2 is not widely available, data from structurally similar chlorinated aminobenzoates dictates a cautious approach.[15][16]
Hazard Identification
Based on analogous compounds, Methyl 4-amino-2,5-dichlorobenzoate should be handled as a hazardous substance with the following potential risks:
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[17][18]
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust or vapors.[18]
Storage Conditions
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][4]
References
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PubChem. (n.d.). Methyl 4-amino-3,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring Methyl 2-amino-4-((2,5-dichlorophenyl)carbamoyl)benzoate: Properties and Applications. Retrieved from [Link]
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Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2011). Quantum chemical studies of FT-IR and Raman spectra of methyl 2,5-dichlorobenzoate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 4-amino-2-chlorobenzoate: A Cornerstone in Pharmaceutical Intermediates. Retrieved from [Link]
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Global Substance Registration System. (n.d.). METHYL 2-AMINO-4-(((2,5-DICHLOROPHENYL)AMINO)CARBONYL)BENZOATE. Retrieved from [Link]
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ChemBK. (2024). 4-Amino-2-Chlorobenzoic Acid Methyl Ester. Retrieved from [Link]
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PubChem. (n.d.). Methyl 4-aminobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Methyl 4(methylamino)benzoate. NIST WebBook. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Methyl 4-Amino-2-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
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ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-4-[(2,5-dichlorophenyl)carbamoyl]benzoic acid, methyl ester. Retrieved from [Link]
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ResearchGate. (2007). (PDF) Methyl 2,5-dichlorobenzoate. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-3,5-dichlorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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